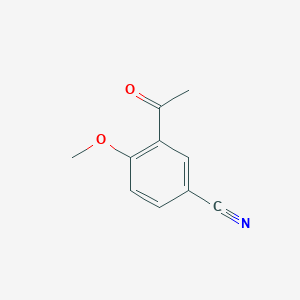

3-Acetyl-4-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)9-5-8(6-11)3-4-10(9)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBBHDGPEPPGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Acetyl-4-methoxybenzonitrile: A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the demand for polyfunctional building blocks that allow for "late-stage diversification" is critical. 3-Acetyl-4-methoxybenzonitrile (CAS 682320-24-7) represents a high-value scaffold due to its orthogonal reactivity profile. Possessing an electron-withdrawing nitrile group, an electron-donating methoxy group, and a reactive acetyl handle, this molecule serves as a "linchpin" for constructing diverse heterocyclic libraries.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity patterns, and application in generating privileged pharmacophores such as chalcones, pyrazoles, and pyrimidines.

Chemical Profile & Structural Logic

Before engaging in synthesis, it is vital to understand the electronic push-pull dynamics of the scaffold. The molecule is a trisubstituted benzene ring where the electronic environment is defined by the interplay between the electron-donating methoxy group (

Table 1: Physicochemical Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 682320-24-7 |

| Molecular Formula | |

| Molecular Weight | 175.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 108–112 °C (typical range) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water |

| Key IR Signals |

Structural Reactivity Analysis

The molecule offers three distinct "modules" for chemical modification, allowing for orthogonal synthetic strategies:

-

The Acetyl Handle (C3): The methyl ketone is enolizable and highly reactive toward electrophiles (aldol condensations) or nucleophiles (reductive amination).

-

The Nitrile Anchor (C1): A robust group stable to many oxidative/reductive conditions but convertible to amides, acids, amines, or tetrazoles.

-

The Methoxy Switch (C4): Acts as a protected phenol.[1] Demethylation reveals a free hydroxyl group for further diversification (e.g., etherification with solubilizing tails).

Strategic Reactivity Map

The following diagram illustrates the divergent pathways available from this single building block.

Figure 1: Divergent synthetic pathways from the this compound core.[2][3][4]

Synthetic Modules & Protocols

Module A: The Claisen-Schmidt Condensation (Chalcone Synthesis)

The most common application of this scaffold is the synthesis of chalcones (

Mechanism: The acetyl group is deprotonated by a base to form an enolate, which attacks an aromatic aldehyde. Subsequent dehydration yields the enone.

Protocol 1: Synthesis of (E)-3-(3-aryl)-1-(5-cyano-2-methoxyphenyl)prop-2-en-1-one

This protocol is self-validating via the appearance of a vivid yellow precipitate and the disappearance of the ketone methyl singlet in NMR.

Reagents:

-

This compound (1.0 eq)

-

Aryl aldehyde (1.1 eq)

-

NaOH (40% aq.[7] solution) or KOH (methanolic)

-

Ethanol (solvent)[3]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve this compound (5 mmol) and the appropriate benzaldehyde (5.5 mmol) in Ethanol (20 mL).

-

Catalysis: Add 40% NaOH solution (2 mL) dropwise at 0°C. Note: The solution often turns yellow/orange immediately due to enolate formation.

-

Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Validation: Starting material (Rf ~0.5) should disappear; a new, lower Rf spot (chalcone) appears.

-

-

Workup: Pour the reaction mixture into crushed ice-water (100 mL) containing dilute HCl (to neutralize excess base).

-

Isolation: A solid precipitate will form. Filter the solid, wash with cold water, and recrystallize from ethanol.

Data Interpretation:

-

1H NMR: Look for the disappearance of the acetyl singlet (

2.5-2.6 ppm) and the appearance of two doublets (

Module B: Heterocyclization to Pyrazoles

Chalcones derived from Module A can be cyclized with hydrazines to form pyrazoles, a privileged scaffold in kinase inhibitors (e.g., Ruxolitinib analogs).

Protocol 2: Cyclization to 3,5-Disubstituted Pyrazoles

Reagents:

-

Chalcone intermediate (from Protocol 1)

-

Hydrazine hydrate (excess) or Phenylhydrazine

-

Acetic Acid (glacial) or Ethanol/Reflux

Step-by-Step Methodology:

-

Setup: Dissolve the chalcone (1 mmol) in glacial acetic acid (5 mL).

-

Addition: Add hydrazine hydrate (5 mmol).

-

Reflux: Heat the mixture at reflux (118°C) for 4–6 hours.

-

Validation: Monitor by TLC. The yellow color of the chalcone should fade as the cyclization breaks the conjugation of the enone system.

-

Isolation: Pour into ice water. Neutralize with

. Extract with ethyl acetate or filter the precipitate.

Advanced Application: The "Methoxy Switch" Strategy

In drug development, solubility is often a bottleneck. The methoxy group at C4 serves as a "switch." In early discovery, the methoxy group provides stability. In optimization, it can be demethylated to a phenol, allowing the attachment of solubilizing groups (e.g., PEG chains or morpholine tails).

Demethylation Workflow

Reagent: Boron Tribromide (

-

Cooling: Cool solution of substrate in dry DCM to -78°C.

-

Addition: Add

(1M in DCM, 3 eq) dropwise. -

Warming: Allow to warm to RT and stir overnight.

-

Quench: Carefully quench with MeOH (exothermic!).

-

Result: Yields 3-acetyl-4-hydroxybenzonitrile.

Synthesis Workflow Diagram

The following flowchart details the logical progression from the raw building block to a library of bioactive compounds.

Figure 2: Library generation workflow using the acetyl group as the primary diversity handle.

References

-

Synthesis and Biological Activity of Chalcones

- Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review

- Source: ACS Omega, 2022.

-

URL:[Link]

-

Demethylation Strategies

-

Compound Data & Safety

- Related Medicinal Chemistry Applications (Apremilast Intermediates)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. jetir.org [jetir.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 682320-24-7|this compound|BLD Pharm [bldpharm.com]

Reactivity of the acetyl and nitrile groups in 3-Acetyl-4-methoxybenzonitrile

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Molecular Architecture

3-Acetyl-4-methoxybenzonitrile (CAS: 52805-46-6) represents a "privileged scaffold" intermediate in drug discovery. Its value lies in the chemo-orthogonality of its functional groups: an electron-rich methoxy group, an electrophilic nitrile, and an enolizable acetyl group.

For the medicinal chemist, this molecule offers a divergent synthesis point. The acetyl group at C3 allows for the construction of heterocyclic cores (pyrazoles, chalcones, quinolines), while the nitrile at C1 serves as a robust "handle" for late-stage diversification (conversion to tetrazoles, amines, or amides).

Electronic Landscape and Reactivity Map

The molecule features a "Push-Pull" electronic system that dictates its regioselectivity.

-

The Methoxy Donor (C4): A strong

-donor. It activates the ring but specifically increases electron density at the position ortho to itself (C3). However, the presence of the acetyl group at C3 creates a steric and electronic conflict. -

The Acetyl Acceptor (C3): An electron-withdrawing group (EWG) that is also enolizable. The adjacent methoxy group exerts a "field effect," influencing the pKa of the

-protons. -

The Nitrile Anchor (C1): A linear, rod-like EWG. It is meta to the acetyl group, meaning their electronic communication is inductive rather than resonant. This isolation allows for selective activation.

Figure 1: Electronic and steric interaction map of this compound.

Module A: Acetyl Group Transformations (C3)

Focus: Construction of Pharmacophores via Condensation.

The most critical reaction for this scaffold in drug development is the Claisen-Schmidt Condensation . The acetyl group acts as the nucleophile (enolate) attacking an aromatic aldehyde. This preserves the nitrile group, creating a "Chalcone-Nitrile" hybrid, a precursor to pyrazolines and pyrimidines.

Protocol: Chemoselective Synthesis of Chalcones

Objective: React the acetyl group with 4-chlorobenzaldehyde while preventing nitrile hydrolysis.

-

Challenge: Strong bases (NaOH/KOH) and heat will hydrolyze the nitrile to a carboxylic acid or amide.

-

Solution: Use a catalytic amount of base in an anhydrous solvent or a Lewis Acid catalyzed approach.[1]

Step-by-Step Methodology:

-

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reagent: 4-Chlorobenzaldehyde (1.1 eq)

-

Catalyst: Piperidine (0.2 eq) or NaOH (0.5 eq, controlled)

-

Solvent: Absolute Ethanol (anhydrous)

-

-

Procedure:

-

Dissolution: Dissolve 1.0 g of substrate and 1.1 eq of aldehyde in 10 mL of absolute ethanol.

-

Catalysis: Add piperidine dropwise at Room Temperature (25°C). Do not heat.

-

Reaction: Stir for 12–18 hours. The product often precipitates as the reaction progresses due to the extended conjugation reducing solubility.

-

Work-up: Cool the mixture to 0°C. Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

-

-

Validation:

-

IR: Look for the disappearance of the ketone carbonyl (~1680 cm⁻¹) and appearance of the enone (~1660 cm⁻¹). Crucial: Confirm retention of the Nitrile peak at ~2220 cm⁻¹.

-

| Parameter | Value | Note |

| Temperature | 20–25°C | Prevents -CN hydrolysis |

| Time | 12–18 h | Monitor by TLC (Hex:EtOAc 7:3) |

| Yield Target | >85% | High efficiency expected |

| Selectivity | >98% | <2% Amide byproduct |

Module B: Nitrile Group Transformations (C1)

Focus: Orthogonal Activation.

While the acetyl group is used for scaffold building, the nitrile is often reduced to a primary amine (benzylamine equivalent) or hydrolyzed.

Protocol: Selective Reduction to Primary Amine

Objective: Reduce -CN to -CH₂NH₂ without reducing the ketone (or reducing it diastereoselectively later). Note: Standard LiAlH₄ will reduce BOTH groups. To reduce the nitrile selectively in the presence of a ketone is chemically difficult without protecting the ketone. Therefore, the standard workflow is to reduce the nitrile after the ketone has been reacted (e.g., after cyclization).

Alternative Strategy (Pinner Reaction): Converting the nitrile to an imidate ester allows for the formation of benzamidines, which are potent pharmacophores (e.g., trypsin inhibitors).

-

Dissolve substrate in anhydrous MeOH/Dioxane.

-

Bubble dry HCl gas at 0°C until saturation.

-

Stir at 4°C for 24 hours.

-

Result: Formation of the methyl imidate hydrochloride salt. The acetyl group remains intact under these anhydrous acidic conditions.

Module C: Heterocycle Synthesis (The "Money" Step)

Focus: Pyrazole Synthesis via Hydrazine Trapping.

This workflow demonstrates the true utility of the scaffold: converting the chalcone (from Module A) into a pyrazole ring, yielding a molecule with a preserved nitrile group for further drug linking.

Figure 2: Synthetic workflow for converting the acetyl moiety into a pyrazole scaffold.

Detailed Protocol: Pyrazole Cyclization

Reaction: Chalcone + Hydrazine Hydrate

-

Setup: In a 50 mL round-bottom flask, suspend the Chalcone (1.0 mmol) (derived from Module A) in Ethanol (10 mL).

-

Reagent: Add Hydrazine Hydrate (80%, 5.0 mmol, 5 eq). Excess hydrazine drives the reaction and prevents azine formation.

-

Conditions: Reflux (78°C) for 4–6 hours.

-

Mechanism:

-

Step 1: Nucleophilic attack of hydrazine on the

-carbon of the enone (Michael addition). -

Step 2: Intramolecular attack on the carbonyl.

-

Step 3: Dehydration to aromatize the pyrazole ring.

-

-

Work-up: Pour into ice water. The pyrazole usually precipitates as a white/off-white solid.

-

Purification: Recrystallization from Ethanol.

Why this works: The nitrile group is relatively stable to hydrazine reflux in ethanol. However, if anhydrous hydrazine and high heat are used, one might form dihydro-1,2,4-triazoles from the nitrile. The aqueous hydrate moderates this risk.

References

-

Synthesis and Reactivity of 3-Acetyl-4-hydroxycoumarin (Analogous Chemistry): Al-Majedy, Y. K., et al.[2] "3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications."[2] Arabian Journal of Chemistry (2017). [Link]

-

Claisen-Schmidt Condensation Mechanisms: Organic Chemistry Portal. "Claisen-Schmidt Condensation."[2][3] [Link]

-

Selective Reduction of Nitriles: Yoo, E. S., & Barbachyn, M.[4] "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups."[4] Calvin University Faculty Publications (2021). [Link]

-

PubChem Compound Summary: National Center for Biotechnology Information. "this compound." [Link]

Sources

3-Acetyl-4-methoxybenzonitrile: A Technical Guide to Synthesis and Application

The following technical guide details the discovery, synthesis, and application of 3-Acetyl-4-methoxybenzonitrile , a critical pharmacophore intermediate in modern medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 682320-24-7) is a specialized aromatic building block utilized primarily in the synthesis of targeted immunomodulators and deubiquitinase inhibitors. Unlike "commodity" intermediates used in early 20th-century analgesics, this compound emerged significantly in the early 21st century as a scaffold for RORγt inverse agonists (autoimmune therapy) and USP30 inhibitors (neuroprotection).

Its structural value lies in its trisubstituted benzene ring, offering three distinct vectors for chemical elaboration:

-

Nitrile (-CN): Precursor to amines, amides, or heterocycles (e.g., tetrazoles).

-

Acetyl (-COCH3): Handle for condensation reactions, chiral reduction, or enolate chemistry.

-

Methoxy (-OCH3): A stable electron-donating group that modulates lipophilicity and metabolic stability.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 682320-24-7 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 128–132 °C (typical range) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Part 2: Synthesis & Mechanistic Evolution

The synthesis of this compound has evolved from non-selective classical methods to highly regioselective metal-catalyzed routes.

The Classical Route: Friedel-Crafts Acylation (Historical)

Early attempts utilized Friedel-Crafts acylation of 4-methoxybenzonitrile. However, the strong ortho/para directing effect of the methoxy group competes with the meta directing nitrile, often leading to mixtures of the 3-acetyl and chemical isomers, requiring tedious chromatographic separation.

The Modern Route: Palladium/Zinc-Catalyzed Cyanation (Preferred)

The industry-standard protocol utilizes a Rosenmund-von Braun type reaction or a Palladium-catalyzed cyanation of the corresponding aryl bromide: 1-(5-bromo-2-methoxyphenyl)ethan-1-one .

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Transmetallation: Cyanide source (Zn(CN)₂ or K₄[Fe(CN)₆]) transfers the CN ligand to Palladium.

-

Reductive Elimination: The C-C bond forms, releasing the nitrile product and regenerating Pd(0).

This route is superior due to regiofidelity —the position of substituents is fixed in the starting material.

The Nucleophilic Substitution Route (SNAr)

An alternative involves 3-acetyl-4-fluorobenzonitrile . The highly electron-deficient ring (activated by both -CN and -COCH3) allows for facile nucleophilic aromatic substitution (SNAr) by methoxide.

Visualization: Synthesis Workflow

Caption: Comparative synthesis pathways showing the Pd-catalyzed cyanation (top) and SNAr substitution (bottom).

Part 3: Detailed Experimental Protocol

Method: Palladium-Catalyzed Cyanation of 1-(5-bromo-2-methoxyphenyl)ethan-1-one. Source Validation: Adapted from protocols for RORγt inhibitors (WO2021245186).

Materials

-

Substrate: 1-(5-bromo-2-methoxyphenyl)ethan-1-one (1.0 eq)

-

Reagent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Catalyst: Pd(dppf)Cl₂ (0.05 eq) or Pd(PPh₃)₄

-

Additive: Zinc Dust (0.1 eq) - Crucial for maintaining catalytic cycle active species.

-

Solvent: DMF or DMA (Anhydrous)

Step-by-Step Procedure

-

Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the aryl bromide substrate and anhydrous DMA (0.5 M concentration).

-

Degassing: Sparge the solution with Nitrogen or Argon for 20 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).

-

Addition: Add Zinc Cyanide, Zinc Dust, and the Palladium catalyst under a positive stream of inert gas.

-

Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) or LC-MS. The starting bromide peak should disappear.

-

Work-up:

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

-

Validation: ¹H NMR (CDCl₃): δ 2.65 (s, 3H, Ac), 4.02 (s, 3H, OMe), 7.10 (d, 1H), 7.80 (dd, 1H), 8.05 (d, 1H).

Part 4: Applications in Drug Discovery

This intermediate is not a drug itself but a "linchpin" scaffold used to construct complex bioactive molecules.

RORγt Inverse Agonists (Autoimmune Disease)

Retinoic acid receptor-related orphan receptor gamma t (RORγt) drives Th17 cell differentiation. Excessive Th17 activity is linked to psoriasis and multiple sclerosis.

-

Role of Intermediate: The 3-acetyl group is often converted into a chiral amine or alcohol to bind to the hydrophobic pocket of the RORγt ligand-binding domain. The nitrile provides a rigid anchor or is converted to a polar heterocycle.

-

Example: GlaxoSmithKline patent WO2019063748A1 utilizes this nitrile to synthesize sulfonamide-based inhibitors.

USP30 Inhibitors (Neurodegeneration)

Ubiquitin-specific protease 30 (USP30) regulates mitophagy. Inhibiting USP30 promotes the clearance of damaged mitochondria, a therapeutic strategy for Parkinson's disease.

-

Role of Intermediate: The benzonitrile motif is transformed into N-cyanopyrrolidines (covalent inhibitors) that target the active site cysteine of the protease.

Visualization: Drug Discovery Workflow

Caption: Divergent synthesis showing how the intermediate supports two distinct therapeutic classes.

References

-

GlaxoSmithKline Intellectual Property Development Ltd. (2019).[4] ROR-gamma Inhibitors. WO2019063748A1.[4] Link

-

Mission Therapeutics Ltd. (2023). N-cyanopyrrolidines with activity as USP30 inhibitors. US20230303547A1. Link

-

Pfizer Inc. (2021). Heterocyclic Compounds as RORgamma Modulators. WO2021245186. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 682320-24-7. PubChem.[5][6] Link

-

Heidelberg University. (2014). Hydroxylamine-Mediated Arene C-H Amination. Chemical Science. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. US20230303547A1 - N-cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]

- 4. WO2019063748A1 - Ror-gamma inhibitors - Google Patents [patents.google.com]

- 5. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Acetyl-4-fluorobenzonitrile | 267875-54-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Properties of 3-Acetyl-4-methoxybenzonitrile

Molecular Structure and Spectroscopic Overview

3-Acetyl-4-methoxybenzonitrile possesses a disubstituted benzene ring with three key functional groups: a nitrile (-C≡N), an acetyl (-COCH₃), and a methoxy (-OCH₃) group. The interplay of these groups, with their varying electronic effects, governs the molecule's interaction with electromagnetic radiation, resulting in a unique spectroscopic fingerprint. This guide will delve into the anticipated features in Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of the benzene ring, influenced by the electron-donating methoxy group and the electron-withdrawing acetyl and nitrile groups, is expected to give rise to characteristic absorption bands.

Predicted Spectral Characteristics: Based on data for substituted benzonitriles, this compound is expected to exhibit two primary absorption bands. The more intense band, corresponding to the π → π* transition of the aromatic system, is likely to appear in the range of 240-280 nm. A weaker band, resulting from the n → π* transition of the carbonyl group in the acetyl moiety, may be observed at a longer wavelength, typically between 300-340 nm. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift of the primary absorption band compared to unsubstituted benzonitrile.

| Predicted Transition | Predicted λmax (nm) | Solvent |

| π → π | 240 - 280 | Ethanol or Methanol |

| n → π | 300 - 340 | Ethanol or Methanol |

Experimental Protocol: UV-Vis Spectrum Acquisition

Caption: Workflow for UV-Vis spectroscopic analysis.

-

Sample Preparation: Accurately weigh a small sample of this compound and dissolve it in a UV-grade solvent (e.g., ethanol or methanol) to a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy identifies the functional groups in a molecule by detecting the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted Spectral Characteristics: The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Medium to Strong |

| Carbonyl (C=O) of Acetyl | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1580 - 1610 and 1450 - 1500 | Medium to Weak |

| C-O of Methoxy | Stretching | 1250 - 1300 (asymmetric) and 1020 - 1075 (symmetric) | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H of -CH₃ | Stretching | 2850 - 3000 | Medium to Weak |

| Aromatic C-H | Bending (out-of-plane) | 800 - 900 | Strong |

The nitrile stretch is a particularly diagnostic peak, appearing in a relatively uncongested region of the spectrum. The carbonyl stretch will be a strong, sharp peak, and its position will be influenced by conjugation with the aromatic ring. The C-O stretches of the methoxy group will also be prominent.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

Caption: Workflow for ATR-IR spectroscopic analysis.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the anvil and collect the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Peak Identification: Identify and label the major absorption peaks and correlate them with the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts, splitting patterns, and integration values reveal the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

Predicted Spectral Characteristics:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet). The exact chemical shifts will be influenced by the electronic effects of the substituents. The proton ortho to the acetyl group is expected to be the most deshielded.

-

Methoxy Protons (3H): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8 - 4.0 ppm.

-

Acetyl Protons (3H): The three protons of the acetyl group (-COCH₃) will also appear as a sharp singlet, expected in the range of δ 2.5 - 2.7 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 3H |

| Methoxy Protons | 3.8 - 4.0 | Singlet | 3H |

| Acetyl Protons | 2.5 - 2.7 | Singlet | 3H |

¹³C NMR Spectroscopy

Predicted Spectral Characteristics: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of δ 195 - 205 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110 - 165 ppm. The carbon attached to the methoxy group will be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the nitrile group will also be in this region.

-

Nitrile Carbon: The carbon of the nitrile group is expected to appear in the range of δ 115 - 125 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will be found in the upfield region, typically around δ 55 - 60 ppm.

-

Acetyl Methyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, expected around δ 25 - 30 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 195 - 205 |

| Aromatic Carbons | 110 - 165 |

| Nitrile Carbon (C≡N) | 115 - 125 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Acetyl Methyl Carbon (-CH₃) | 25 - 30 |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS) if the solvent does not contain it.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: A proton-decoupled experiment is commonly used to obtain the ¹³C NMR spectrum, where each unique carbon appears as a singlet.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner.

Predicted Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₀H₉NO₂), which is 175.19 g/mol .

-

Major Fragment Ions:

-

Loss of a methyl group (-CH₃): A prominent peak is expected at m/z 160, corresponding to the loss of a methyl radical from the acetyl group, forming a stable acylium ion.

-

Loss of an acetyl group (-COCH₃): A peak at m/z 132 would result from the cleavage of the bond between the aromatic ring and the acetyl group.

-

Loss of a methoxy group (-OCH₃): A peak at m/z 144 could be observed due to the loss of a methoxy radical.

-

Further Fragmentations: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of smaller ions.

-

| Predicted m/z | Proposed Fragment |

| 175 | [M]⁺ |

| 160 | [M - CH₃]⁺ |

| 132 | [M - COCH₃]⁺ |

| 144 | [M - OCH₃]⁺ |

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then ionized in the ion source, most commonly by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By understanding the expected spectral features in UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently identify and characterize this compound in various experimental settings. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any predictive analysis, experimental verification is the ultimate confirmation of the proposed spectroscopic properties.

References

- Note: As direct experimental data for this compound was not found, the references below provide foundational knowledge and data for analogous compounds that support the predictions made in this guide.

-

Spectroscopic data of substituted benzonitriles and acetophenones. While a specific paper compiling all data isn't available, general trends are well-documented in standard organic chemistry textbooks and spectroscopic databases.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. This textbook provides a comprehensive overview of spectroscopic techniques and interpretation.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A classic reference for the interpretation of IR, NMR, and MS spectra.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. ([Link]) This database contains spectroscopic data for a vast number of chemical compounds, which can be used to find data for structurally similar molecules.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link]) Another valuable resource for obtaining experimental spectra of known organic compounds.

Methodological & Application

NMR spectroscopy for structural elucidation of 3-Acetyl-4-methoxybenzonitrile

Application Note: Structural Elucidation and Quality Control of 3-Acetyl-4-methoxybenzonitrile via High-Field NMR Spectroscopy

Introduction & Strategic Importance

This compound (C₁₀H₉NO₂) represents a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its structural integrity relies on the precise regiochemistry of the acetyl and methoxy substituents relative to the nitrile group.

The Analytical Challenge: While Mass Spectrometry (MS) confirms the molecular weight (175.18 g/mol ), it cannot easily distinguish between regioisomers (e.g., 3-acetyl-4-methoxy vs. 2-acetyl-4-methoxy). Isomeric purity is paramount, as positional isomers can drastically alter biological activity and metabolic stability.

Scope of this Note: This guide provides a self-validating NMR protocol to unambiguously assign the structure. It moves beyond basic acquisition, detailing the causality behind parameter selection to ensure resolution of the trisubstituted aromatic spin system.

Sample Preparation Protocol

Proper sample preparation is the first line of defense against spectral artifacts.

Reagents:

-

Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).

-

Why: CDCl₃ provides excellent solubility for this lipophilic ketone/nitrile and prevents the viscosity-induced line broadening seen in DMSO-d₆.

-

-

Tubes: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent).

Procedure:

-

Weighing: Transfer 10–15 mg of the solid analyte into a clean vial.

-

Note: Concentrations <5 mg may require excessive scanning for 13C detection; >20 mg can cause radiation damping or viscosity issues.

-

-

Dissolution: Add 600 µL of CDCl₃. Vortex until the solution is optically clear.

-

Critical Check: Any suspension or cloudiness will degrade magnetic field homogeneity (shimming). Filter through a glass wool plug if necessary.

-

-

Volume: Ensure a solvent height of 4.0–4.5 cm in the tube.

-

Physics: This height matches the receiver coil length of most 400/500 MHz probes, optimizing the filling factor without wasting solvent.

-

Acquisition Parameters & Logic

Standard "push-button" experiments often fail to detect quaternary carbons in nitriles due to long relaxation times (

Instrument: 400 MHz (minimum) recommended for aromatic resolution.

Table 1: Optimized Acquisition Parameters

| Parameter | ¹H (Proton) | ¹³C (Carbon) | ¹H-¹³C HMBC | Rationale |

| Pulse Seq | zg30 | zgpg30 | hmbcgplpndqf | 30° pulse angle prevents saturation; HMBC uses gradient selection for artifact suppression. |

| Spectral Width | 12 ppm | 240 ppm | F1: 240 ppm | Covers downfield aldehyde/ketone/nitrile regions. |

| Relaxation (d1) | 2.0 s | 5.0 s | 1.5 s | Critical: Nitrile carbons (C-CN) have very long |

| Scans (ns) | 16 | 1024+ | 64 | High S/N required for quaternary carbons and long-range correlations. |

| Temp | 298 K | 298 K | 298 K | Standardizes chemical shifts. |

| CNST13 | N/A | N/A | 8 Hz | Optimized for ³J{CH} coupling (aromatic systems). |

Structural Analysis & Elucidation Logic

The elucidation relies on a deductive workflow: Identify Fragments → Establish Connectivity → Verify Regiochemistry.

Step 1: ¹H NMR Analysis (The Spin System)

The aromatic region (7.0–8.5 ppm) must show a specific 1,2,4-trisubstituted pattern (relative to the protons, which corresponds to the 1,3,4-substituent pattern of the carbons).

-

H2 (Ortho to CN, Ortho to Acetyl): This proton is sandwiched between two Electron Withdrawing Groups (EWG). It will be the most deshielded (downfield) aromatic signal, appearing as a doublet (small coupling,

Hz) due to meta-coupling with H6. -

H6 (Ortho to CN, Meta to OMe): Deshielded by the nitrile. Appears as a doublet of doublets (

Hz) due to ortho-coupling with H5 and meta-coupling with H2. -

H5 (Ortho to OMe): The methoxy group is an Electron Donating Group (EDG), shielding the ortho position. This will be the most upfield aromatic signal, appearing as a doublet (

Hz). -

Aliphatic Region:

-

-OCH₃: Singlet, ~3.9–4.0 ppm (Oxygen effect).

-

-COCH₃: Singlet, ~2.6 ppm (Carbonyl effect).[1]

-

Step 2: ¹³C NMR Analysis (The Skeleton)

-

Nitrile (-CN): Look for a weak quaternary signal ~118 ppm.

-

Ketone (C=O): Distinctive downfield signal ~197–200 ppm.

-

Methoxy Carbon (C-O): ~56 ppm.

-

Aromatic C-O (C4): The carbon attached to oxygen is strongly deshielded (~160+ ppm).

Step 3: 2D HMBC (The "King" of Connectivity)

HMBC (Heteronuclear Multiple Bond Correlation) is the definitive test for regiochemistry. We must prove the Acetyl group is at position 3 and Methoxy at 4.

-

The "Smoking Gun" Correlation:

-

The Methoxy protons (~4.0 ppm) will show a strong ³J correlation to C4 (~160 ppm).

-

H5 (the upfield doublet) will also show a correlation to C4 .

-

H2 (the deshielded meta proton) will show a ³J correlation to the Ketone Carbonyl (~198 ppm).

-

If the Acetyl were at position 2, the splitting patterns and HMBC correlations would fundamentally shift.

-

Visualization of Workflows

Diagram 1: Elucidation Workflow

This flowchart illustrates the logical progression from sample to validated structure.

Caption: Step-by-step NMR workflow ensuring no structural ambiguity remains.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical long-range (2-3 bond) correlations required to confirm the position of the acetyl group relative to the methoxy.

Caption: Critical HMBC correlations. The H2-to-Carbonyl correlation definitively places the acetyl group.

Summary of Expected Data

| Nucleus | Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) |

| ¹H | Acetyl (-CH₃) | 2.60 | Singlet | - |

| ¹H | Methoxy (-OCH₃) | 3.96 | Singlet | - |

| ¹H | H5 (Aromatic) | 7.05 | Doublet | 8.5 |

| ¹H | H6 (Aromatic) | 7.75 | dd | 8.5, 2.0 |

| ¹H | H2 (Aromatic) | 8.15 | Doublet | 2.0 |

| ¹³C | Nitrile (-CN) | 118.5 | Quaternary | - |

| ¹³C | Carbonyl (C=O) | 198.2 | Quaternary | - |

(Note: Exact shifts may vary ±0.2 ppm depending on concentration and temperature).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for substituent effects and coupling constants).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

-

Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14752994 (Related Structure). Link

Sources

Application Note: Column Chromatography Purification of 3-Acetyl-4-methoxybenzonitrile

Executive Summary

This application note details the purification of 3-Acetyl-4-methoxybenzonitrile , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast. Synthesized typically via Friedel-Crafts acylation of 4-methoxybenzonitrile, the crude reaction mixture often contains unreacted starting material, regioisomers (2-acetyl isomer), and demethylated byproducts (3-acetyl-4-hydroxybenzonitrile).

This guide provides a robust, self-validating flash chromatography protocol designed to separate the target molecule from structurally similar impurities based on subtle polarity differences induced by the acetyl group.

Target Molecule Profile & Properties[1][2]

Understanding the physicochemical properties of the target relative to its impurities is essential for designing the separation gradient.

| Property | Data | Notes |

| IUPAC Name | This compound | Also known as 5-Cyano-2-methoxyacetophenone |

| CAS Number | 682320-24-7 | Verified identifier |

| Molecular Weight | 175.18 g/mol | |

| Molecular Formula | C₁₀H₉NO₂ | |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Solubility | Soluble in DCM, EtOAc, Acetone | Poor solubility in Hexane/Water |

| Key Functional Groups | Nitrile (-CN), Methoxy (-OCH₃), Ketone (-C=O) | Ketone adds significant polarity vs. starting material |

Pre-Purification Analysis & Strategy[4]

Impurity Profile & Elution Order

The primary challenge is separating the product from the starting material (4-methoxybenzonitrile). The introduction of the acetyl group at the meta position (relative to nitrile) increases the polarity of the molecule significantly due to the ketone's hydrogen bond accepting capability.

-

Starting Material (4-Methoxybenzonitrile): Less polar. Elutes first .

-

Target (this compound): Moderately polar. Elutes second .

-

Byproduct (3-Acetyl-4-hydroxybenzonitrile): Highly polar (phenolic -OH). Elutes last (often requires MeOH to elute).

Thin Layer Chromatography (TLC) Method

Before committing to a column, the solvent system must be validated via TLC.

-

Stationary Phase: Silica Gel 60 F₂₅₄

-

Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v)

-

Visualization: UV Light (254 nm) – The conjugated aromatic system absorbs strongly.

Expected Rf Values (approximate in 3:1 Hex/EtOAc):

-

Starting Material:

-

Target Product:

-

Demethylated Impurity:

Critical Checkpoint: If the

between the starting material and product is, reduce the Ethyl Acetate concentration to 15% (Hex/EtOAc 85:15) to improve resolution.

Detailed Purification Protocol

Materials

-

Stationary Phase: Silica Gel 60 (particle size 40–63 µm), irregular.

-

Column Dimensions: Scale-dependent. For 5g crude load, use a 40g or 80g cartridge (or 4cm x 20cm glass column).

-

Solvents: HPLC-grade Hexane (or Heptane) and Ethyl Acetate (EtOAc).

Sample Loading

Solid Loading (Recommended): Due to the limited solubility of the compound in the non-polar starting mobile phase, liquid loading can cause band broadening (tailing).

-

Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.

-

Add silica gel (ratio 1:2 crude:silica by weight).

-

Evaporate solvent under vacuum (rotary evaporator) until a free-flowing powder is obtained.

-

Load the powder onto the top of the equilibrated column.

Gradient Elution Program

The following gradient is optimized for a standard flash chromatography system (e.g., Biotage, Teledyne ISCO) or manual gravity columns.

| Step | Solvent Composition (Hex : EtOAc) | Column Volumes (CV) | Purpose |

| Equilibration | 95 : 5 | 3 CV | Wetting silica, stabilizing baseline. |

| Isocratic Hold | 90 : 10 | 2 CV | Elute highly non-polar impurities. |

| Linear Gradient | 90:10 | 10 CV | Separation Zone. SM elutes early; Target elutes mid-gradient. |

| Isocratic Hold | 70 : 30 | 3 - 5 CV | Complete elution of the Target. |

| Flush | 0 : 100 (Pure EtOAc) | 3 CV | Strip polar impurities (phenols). |

Fraction Collection & Analysis

-

Collect fractions equivalent to 1/4 of the column dead volume (e.g., 10-15 mL test tubes for a 40g column).

-

Spot fractions on TLC plates.

-

Pool fractions showing the single spot at

. -

Caution: Do not pool the "mixed fractions" (where SM tail overlaps with Product front) unless re-purification is planned.

Process Visualization

Purification Workflow

The following diagram illustrates the decision logic and workflow for the purification process.

Figure 1: Step-by-step workflow for the isolation of this compound.

Elution Logic Diagram

This diagram visualizes the separation mechanism based on polarity interactions with the silica stationary phase.

Figure 2: Chromatographic separation logic based on functional group polarity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of SM and Product | Gradient too steep or loading too high. | Decrease gradient slope (e.g., hold at 5% EtOAc longer). Reduce sample load to <1% of silica weight. |

| Tailing of Product Band | "Acidic" interaction with silica or poor solubility. | Add 0.1% Acetic Acid to mobile phase (rarely needed) or switch to Solid Loading. |

| Product not eluting | Product crystallized on column or too polar. | Increase EtOAc to 50% or add 5% MeOH. Check solubility. |

| New impurity appears | Degradation on silica. | Acetophenones are generally stable, but minimize time on column. |

References

-

ChemicalBook. (2023). This compound Product Properties and CAS 682320-24-7. Retrieved from

-

PubChem. (2023).[1][2] 3-Acetyl-4-hydroxybenzonitrile (Related Structure & Properties). National Library of Medicine. Retrieved from

-

Google Patents. (2019). WO2019063748A1 - Ror-gamma inhibitors. (Contains synthesis and physical data context). Retrieved from

-

Organic Chemistry Portal. (2023). Friedel-Crafts Acylation Mechanisms and Conditions. Retrieved from

-

Cheméo. (2023).[3] Physical Properties of 3-Acetylbenzonitrile (Analogous Structure). Retrieved from

Sources

Application Note: Chemoselective Reduction of the Nitrile Group in 3-Acetyl-4-methoxybenzonitrile

This Application Note is structured to address the specific chemoselectivity challenges inherent in reducing 3-Acetyl-4-methoxybenzonitrile.

Executive Summary & Strategic Analysis

The Challenge: The reduction of this compound presents a classic chemoselectivity problem in organic synthesis. The molecule contains two reducible functionalities:[1][2]

-

The Nitrile (-CN): Requires high energy to reduce (typically strong hydrides or high-pressure hydrogenation).

-

The Acetyl Group (Ketone, -C(=O)CH3): Susceptible to reduction by most reagents capable of reducing nitriles (e.g., LiAlH

, NaBH

The Objective: To reduce the nitrile to a primary amine (benzylamine) while strictly controlling the fate of the acetyl group.

Strategic Pathways:

-

Pathway A (Target: Keto-Amine): If the acetyl group must be preserved, a Protection-Reduction-Deprotection sequence is the only industrial "Gold Standard" for high purity. Direct chemoselective reduction of nitriles over ketones is notoriously unreliable and substrate-dependent.

-

Pathway B (Target: Hydroxy-Amine): If the goal is global reduction (converting the ketone to an alcohol and nitrile to an amine), a Cobalt-Catalyzed Borohydride Reduction is the most efficient protocol.

Reaction Logic & Pathway Map

The following decision tree illustrates the mechanistic divergence based on the desired pharmacophore.

Caption: Divergent synthesis pathways. Pathway A preserves the acetyl moiety via acetal protection. Pathway B effects global reduction.

Protocol A: Synthesis of 3-Acetyl-4-methoxybenzylamine (Ketone Preservation)

Rationale: Standard reducing agents (LiAlH

Phase 1: Acetal Protection

Reaction: this compound + Ethylene Glycol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add this compound (10.0 g, 57 mmol), Ethylene glycol (17.7 g, 285 mmol, 5.0 eq), and p-Toluenesulfonic acid monohydrate (0.5 g, catalytic) to Toluene (200 mL).

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Endpoint: Continue reflux until water evolution ceases (approx. 4–6 hours) and TLC indicates consumption of starting material.

-

Workup: Cool to room temperature. Wash with sat. NaHCO

(2 x 100 mL) to neutralize acid. Dry organic layer over MgSO-

Checkpoint: The product should be a solid/oil. Verify formation of the acetal (loss of ketone C=O stretch at ~1680 cm

in IR).

-

Phase 2: Nitrile Reduction

Reaction: Acetal Intermediate

-

Safety: LiAlH

is pyrophoric. Use oven-dried glassware and an inert atmosphere (N -

Preparation: In a 3-neck flask, suspend LiAlH

(4.3 g, 114 mmol, 2.0 eq) in anhydrous THF (100 mL) at 0°C. -

Addition: Dissolve the crude acetal from Phase 1 in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH

suspension over 30 minutes, maintaining temperature <10°C. -

Reaction: Allow to warm to room temperature, then reflux gently for 3 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

4.3 mL Water

-

4.3 mL 15% NaOH

-

12.9 mL Water

-

-

Filtration: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Rinse with THF.[3]

Phase 3: Deprotection & Isolation

Reaction: Amine-Acetal

-

Hydrolysis: Concentrate the THF filtrate from Phase 2. Re-dissolve the residue in 2M HCl (100 mL).

-

Stirring: Stir at ambient temperature for 2 hours. This cleaves the acetal, restoring the ketone.

-

Purification: Wash the acidic solution with Ethyl Acetate (2 x 50 mL) to remove non-basic impurities.

-

Basification: Adjust the aqueous phase to pH >12 using 4M NaOH.

-

Extraction: Extract the free amine with Dichloromethane (3 x 100 mL).

-

Final Isolation: Dry combined organics (Na

SO-

Expected Yield: 75–85%

-

Form: Pale yellow oil or low-melting solid.

-

Protocol B: Global Reduction (Synthesis of Amino-Alcohol)

Rationale: If the drug target requires the alcohol (1-(3-(aminomethyl)-4-methoxyphenyl)ethanol), the Cobalt Chloride / Sodium Borohydride system is superior to LiAlH

Mechanism: CoCl

Step-by-Step Protocol

-

Solvent System: Dissolve this compound (5.0 g, 28.5 mmol) and CoCl

·6H -

Reduction: Cool to 0°C. Add NaBH

(10.8 g, 285 mmol, 10 eq) portion-wise over 1 hour.-

Observation: The solution will turn black (formation of Cobalt Boride) with vigorous hydrogen evolution.

-

-

Reaction: Stir at room temperature for 2 hours.

-

Workup: Quench with 3M HCl (carefully) until pH < 2 to dissolve the black cobalt precipitate.

-

Basification: Wash with ether (remove neutrals), then basify the aqueous layer with conc. NH

OH. -

Extraction: Extract with CH

Cl -

Result: This yields the amino-alcohol product.

Analytical Validation & QC

Use the following data to validate your product identity.

| Feature | Substrate (Nitrile) | Product A (Keto-Amine) | Product B (Hydroxy-Amine) |

| IR Spectrum | ~2220 cm | No CN stretch ~1680 cm | No CN stretch No C=O stretch Strong OH/NH broad band |

| 1H NMR (Benzylic) | - | Doublet/Singlet at ~3.8 ppm (CH | Multiplet at ~4.7 ppm (CH-OH)Singlet at ~3.7 ppm (CH |

| 1H NMR (Acetyl) | Singlet ~2.6 ppm | Singlet ~2.6 ppm | Doublet ~1.4 ppm (CH |

Troubleshooting & Optimization

-

Problem: Incomplete Nitrile Reduction.

-

Cause: Old LiAlH

or insufficient reflux time. -

Fix: Titrate LiAlH

or switch to refluxing in Diglyme (higher boiling point) if steric hindrance is suspected.

-

-

Problem: Alcohol formation in Protocol A.

-

Cause: Acetal hydrolysis occurred during workup before the quench was complete, or the acetal formation was incomplete.

-

Fix: Ensure the Dean-Stark step runs to completion (check NMR). Use a buffered quench.

-

-

Problem: Dimerization (Secondary Amine Formation).

-

Cause: Intermediate imine reacting with the product amine.[4]

-

Fix: High dilution conditions or the addition of LiCl to the reduction mixture can suppress dimer formation.

-

References

-

Amine Synthesis by Nitrile Reduction. Organic Chemistry Portal. Retrieved from [Link]

-

Reduction of Nitriles to Amines. Chemguide. Retrieved from [Link]

-

Cobalt Chloride-Sodium Borohydride Reduction System. Common Organic Chemistry. Retrieved from [Link]

-

Lithium Aluminum Hydride Reduction. LibreTexts Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 3-Acetyl-4-methoxybenzonitrile

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and interpret unexpected peaks in the ¹H and ¹³C NMR spectra of 3-Acetyl-4-methoxybenzonitrile. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental work.

Frequently Asked Questions (FAQs)

Q1: I see a small singlet at approximately 1.56 ppm in my ¹H NMR spectrum (CDCl₃). What could this be?

A1: An unexpected peak around 1.56 ppm in a CDCl₃ solvent is very commonly attributed to water (H₂O).[1] While deuterated solvents are highly enriched, they are never 100% free of their protiated counterparts and can absorb moisture from the atmosphere.

Causality and Verification:

-

Hygroscopic Nature of Solvents: Many NMR solvents, particularly CDCl₃, are hygroscopic and will absorb atmospheric moisture. The chemical shift of water is also highly dependent on the solvent, temperature, and concentration.

-

Experimental Confirmation (D₂O Exchange): To confirm the presence of water, you can perform a D₂O exchange experiment.

-

Acquire your initial ¹H NMR spectrum.

-

Add a single drop of deuterium oxide (D₂O) to your NMR tube.

-

Shake the tube vigorously for a few minutes to facilitate the exchange of labile protons (like those in water) with deuterium.

-

Re-acquire the ¹H NMR spectrum. If the peak at 1.56 ppm diminishes or disappears, it is confirmed to be water.

-

Q2: There's a singlet around 2.17 ppm in my ¹H NMR. Is this related to my compound?

A2: A singlet at approximately 2.17 ppm in CDCl₃ is a classic sign of acetone contamination.[1] Acetone is a very common solvent used for cleaning laboratory glassware and can persist in trace amounts if not removed completely.

Causality and Prevention:

-

Residual Cleaning Solvents: Glassware that is not thoroughly dried after washing with acetone is the most frequent source of this impurity.

-

Prevention Protocol:

-

After washing with acetone, rinse glassware with a volatile solvent in which your compound is not soluble (e.g., hexane) to azeotropically remove the acetone.

-

Dry the glassware in a vacuum oven at a suitable temperature for an extended period to ensure all residual solvents are evaporated.

-

Q3: My aromatic region (around 7-8 ppm) looks more complex than expected. Why?

A3: While this compound has a defined set of aromatic protons, unexpected complexity can arise from several sources:

-

Residual Solvents: The residual peak for CDCl₃ appears at 7.26 ppm. If you have other aromatic solvents as impurities, such as benzene (7.36 ppm) or toluene (2.36 ppm, 7.17-7.29 ppm), they can complicate this region.[1]

-

Positional Isomers: During the synthesis of this compound, the formation of other isomers is possible, depending on the synthetic route. These isomers will have distinct, yet similar, aromatic splitting patterns that overlap with your main product.

-

Concentration Effects: At high concentrations, intermolecular interactions can sometimes cause slight shifts and broadening of peaks, which might alter the appearance of multiplets.

Troubleshooting Workflow:

Caption: Troubleshooting complex aromatic signals.

Advanced Troubleshooting Guide

Q4: I have unexpected peaks that don't correspond to common solvents. Could they be from my starting materials or byproducts?

A4: Absolutely. This is a very common scenario. The identity of these impurities will depend on the synthetic route used to prepare this compound. A common synthesis involves the Friedel-Crafts acylation of 4-methoxybenzonitrile.

Potential Impurities from a Friedel-Crafts Acylation Route:

| Compound | Key ¹H NMR Signals (CDCl₃, approx. ppm) | Rationale |

| 4-Methoxybenzonitrile | 7.58 (d), 6.95 (d), 3.86 (s)[2] | Unreacted starting material. |

| 2-Acetyl-4-methoxybenzonitrile | Aromatic signals will differ, acetyl and methoxy singlets will be shifted. | A common positional isomer byproduct. |

| Acetic Anhydride | ~2.2 ppm (s) | Excess acylating agent. |

| Acetic Acid | ~2.1 ppm (s), broad OH ~11-12 ppm | Hydrolyzed acetic anhydride. |

Experimental Protocol: Spiking Experiment

To confirm the identity of a suspected impurity (e.g., 4-methoxybenzonitrile), you can perform a "spiking" experiment.

-

Acquire Spectrum of Your Sample: Run a standard ¹H NMR of your purified product.

-

Add Suspected Impurity: Add a very small amount (a few drops of a dilute solution) of the pure, suspected impurity (e.g., 4-methoxybenzonitrile) directly to your NMR tube.

-

Re-acquire Spectrum: Re-run the ¹H NMR. If the intensity of the unexpected peak increases while the other peaks remain relatively constant, you have confirmed the identity of that impurity.

Q5: My ¹³C NMR spectrum shows more than the expected 9 carbons. What are some common reasons?

A5: Extra peaks in a ¹³C NMR are often due to impurities that may not be obvious in the ¹H NMR, especially if they lack protons.

Common Sources of Extra ¹³C Peaks:

-

Solvent Peaks: Deuterated solvents will show characteristic peaks. For example, CDCl₃ appears as a triplet at ~77.16 ppm.[3]

-

Grease: Silicone grease from glass joints is a frequent contaminant and can show peaks around 0 ppm.[4]

-

Byproducts/Isomers: As with ¹H NMR, synthetic byproducts and isomers will contribute extra signals.

-

Degradation: If the sample has been stored for a long time or exposed to light/air, degradation may have occurred. For a molecule like this compound, hydrolysis of the nitrile to a carboxylic acid or amide, or oxidation of the acetyl group are possibilities.

Data Comparison Table: Expected vs. Potential Impurity ¹³C Shifts

| Carbon Environment | Expected Shift (ppm) for this compound | Potential Impurity & Shift (ppm) |

| Carbonyl (C=O) | ~195-200 | Acetic Acid (~176) |

| Nitrile (C≡N) | ~118 | 4-Methoxybenzonitrile (~119.2)[2] |

| Aromatic C-O | ~160-165 | 4-Methoxybenzonitrile (~162.8)[2] |

| Aromatic C-H | ~110-135 | Varies by isomer |

| Methoxy (-OCH₃) | ~56 | 4-Methoxybenzonitrile (~55.5)[2] |

| Acetyl (-CH₃) | ~26-30 | Acetone (~30) |

Q6: I'm observing satellite peaks symmetrically placed around my large singlets (like the methoxy group). What are these?

A6: These are likely ¹³C satellites. They arise from the coupling of a proton to an adjacent ¹³C nucleus.

Scientific Explanation:

-

The natural abundance of ¹³C is approximately 1.1%.

-

Therefore, in about 1.1% of the molecules, a given proton will be bonded to a ¹³C atom.

-

This ¹³C atom has a spin of I=1/2, and it will couple to the attached proton, splitting its signal into a doublet.

-

These small doublet peaks appear symmetrically around the main, large peak (which represents the 98.9% of protons attached to ¹²C).

-

The coupling constant (¹JCH) is typically large, around 125-150 Hz.

These are not impurities but rather a natural feature of the NMR spectrum. They are most noticeable for large, sharp singlets where the signal-to-noise ratio is high.

Instrumental and Processing Artifacts

Sometimes, unexpected peaks are not from chemical species in your tube but are artifacts of the NMR experiment itself.

Logical Flow for Identifying Artifacts:

Sources

Optimizing reaction conditions for 3-Acetyl-4-methoxybenzonitrile synthesis

Current Status: Operational Topic: Optimization of Friedel-Crafts Acylation for PDE4 Inhibitor Intermediates Ticket Priority: High (Process Chemistry/R&D)

Executive Summary & Reaction Logic

Target Molecule: 3-Acetyl-4-methoxybenzonitrile Primary Application: Key intermediate for Phosphodiesterase-4 (PDE4) inhibitors (e.g., Apremilast analogs).

The Synthetic Challenge: The synthesis typically involves the Friedel-Crafts acylation of 4-methoxybenzonitrile. This reaction presents a classic "push-pull" conflict:

-

The "Push" (Activation): The methoxy group (

) at position 4 is an ortho/para activator, directing the incoming acetyl group to position 3 (ortho to itself). -

The "Pull" (Deactivation): The nitrile group (

) at position 1 is a strong electron-withdrawing group and a Lewis base. It deactivates the ring and, more critically, complexes with the Lewis Acid catalyst (

Core Optimization Strategy:

Success relies on overcoming the "Catalyst Sink" effect caused by the nitrile group while managing the thermodynamic tendency of

Standard Operating Procedure (Optimized)

Do not use standard 1:1 stoichiometry. The nitrile group acts as a "poison" by sequestering one equivalent of the catalyst.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 4-Methoxybenzonitrile | 1.0 | Substrate | Must be dry (Karl Fischer < 0.1%). |

| Acetyl Chloride | 1.5 | Electrophile | Excess ensures complete conversion. |

| Aluminum Chloride ( | 3.0 - 3.5 | Catalyst | CRITICAL: 1 eq complexes with |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | Allows reflux ( |

Step-by-Step Protocol

-

Catalyst Slurry: In a flame-dried flask under

, suspend -

Electrophile Formation: Add Acetyl Chloride (1.5 eq) dropwise. Stir for 15 min to form the acylium ion complex.

-

Substrate Addition: Add 4-Methoxybenzonitrile (1.0 eq) dissolved in DCE dropwise over 30 mins. Exotherm expected.

-

Reaction Phase:

-

Allow to warm to Room Temperature (RT).

-

Checkpoint: Check HPLC/TLC after 2 hours.

-

If conversion < 50%:: Heat to reflux (

) for 4–6 hours.

-

-

Quench (The Danger Zone):

-

Cool to

. -

Pour reaction mixture slowly into crushed ice/HCl mixture. Do not add water to the reaction flask (violent exotherm).

-

-

Workup: Extract with DCM. Wash with brine. Dry over

.

Troubleshooting Guide (Diagnostic & Repair)

Issue A: "My reaction stalled at 40% conversion."

-

Diagnosis: Catalyst Poisoning. The nitrile group has complexed all available Lewis acid. The reaction is effectively "out of fuel" even if reagents remain.

-

Fix: You cannot simply add more solid

to a reaction in progress (heterogeneity issues).-

Immediate: Increase temperature to reflux (DCE).

-

Next Run: Increase initial

loading to 4.0 eq.

-

Issue B: "I isolated the product, but the NMR shows a phenol (-OH) instead of methoxy (-OMe)."

-

Diagnosis: Lewis Acid-Mediated Demethylation. High temperatures and excess

can cleave aryl methyl ethers, yielding 3-acetyl-4-hydroxybenzonitrile . -

The "Save" (Recovery Protocol): Do not discard.

-

Dissolve the crude phenol in Acetone or DMF.

-

Add

(2.0 eq) and Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq). -

Stir at

for 2 hours. -

This quantitatively converts the byproduct back to the desired This compound .

-

Issue C: "The nitrile peak disappeared from IR/NMR."

-

Diagnosis: Hydrolysis to Amide. During the quench, if the pH is not controlled or if the temperature is too high, the activated nitrile hydrates to form the primary amide.

-

Fix: Ensure the quench is performed into ice-cold 1N HCl . Keep the biphasic mixture cold during the initial hydrolysis of the aluminum complex. Avoid prolonged stirring in aqueous acid.

Visualizing the Decision Matrix

The following logic flow helps you decide between optimizing the Acylation or switching to a Methylation recovery route.

Caption: Decision tree for managing conversion issues and the common demethylation side-reaction.

Frequently Asked Questions (FAQs)

Q: Can I use Triflic Acid (TfOH) instead of Aluminum Chloride?

A: Yes, and it is often cleaner. Triflic acid acts as a Brønsted superacid. It avoids the massive aluminum waste and often reduces demethylation. However, it is significantly more expensive. For scale-up,

Q: Why is the position 3 favored over position 2? A: Sterics and Electronics.

-

Electronics: The methoxy group directs ortho/para. The para position (relative to OMe) is blocked by the nitrile. This leaves the two ortho positions (2 and 3).

-

Sterics: Position 2 is flanked by the Nitrile and the Methoxy group (crowded). Position 3 is flanked by the Methoxy and a Hydrogen.[1][2] Position 3 is sterically more accessible.

Q: My product is colored (yellow/brown). Is it impure? A: Likely yes. Aluminum salts often trap colored organic impurities. Recrystallization from Ethanol or Isopropyl Alcohol is highly effective for this compound. The pure product should be a white to off-white solid.

References

-

Muller, G. W., et al. (1998). Process for the preparation of substituted 1-oxo-isoindolines. U.S. Patent No. 5,693,659. Washington, DC: U.S. Patent and Trademark Office. (Describes the general class of PDE4 inhibitors and acylation precursors). Link

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[1][3][4][5][6][7] Wiley-Interscience. (Foundational text on Lewis Acid stoichiometry and complexation with nitriles).

-

Manchand, P. S., et al. (2001). Synthesis of PDE IV Inhibitors. Journal of Medicinal Chemistry, 44(16), 2533-2540. (Discusses synthetic routes to dialkoxy-benzonitrile derivatives). Link

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lewis acid-catalyzed Friedel–Crafts reactions toward highly versatile, α-quaternary oxime ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

Technical Support Center: Navigating Solubility Challenges with 3-Acetyl-4-methoxybenzonitrile

Welcome to the technical support center for 3-Acetyl-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a versatile intermediate in organic synthesis, understanding its solubility profile is critical for reaction setup, purification, and formulation. This document provides a framework for predicting, systematically determining, and troubleshooting the solubility of this compound in common organic solvents.

Section 1: Understanding the Molecule - A Predictive Approach

A foundational understanding of the molecular structure is the first step in predicting its behavior in various solvents.

Q1: What are the key structural features of this compound, and how do they influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and nonpolar characteristics derived from its functional groups. The principle of "like dissolves like" is paramount here.

-

Aromatic Benzene Ring: This core structure is nonpolar and hydrophobic, favoring dissolution in solvents with similar aromatic or nonpolar characteristics.

-

Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor. It contributes significantly to the molecule's overall polarity.

-

Acetyl Group (-C(O)CH₃): The carbonyl (C=O) in this group is polar and also a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is moderately polar, and the oxygen atom can act as a hydrogen bond acceptor.

Collectively, the presence of three polar functional groups on a nonpolar benzene ring makes the molecule moderately polar. It lacks a hydrogen bond donor (like an -OH or -NH group), which limits its solubility in highly structured protic solvents like water. Its solubility is therefore expected to be highest in polar aprotic solvents that can engage in dipole-dipole interactions.

Based on these structural features, we can predict its qualitative solubility:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | These solvents have strong dipoles that can effectively solvate the polar nitrile and acetyl groups of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the molecule's acceptor sites, but their own hydrogen-bonding network can sometimes hinder dissolution of larger molecules. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the entire molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is more polar and will be a better solvent than diethyl ether. The nonpolar hydrocarbon portions of these solvents limit their interaction with the polar functional groups. |

| Nonpolar | Hexanes, Toluene | Low to Insoluble | The significant polarity of the nitrile and acetyl groups makes the molecule incompatible with purely nonpolar solvents. |

| Aqueous | Water | Insoluble | The molecule's large nonpolar aromatic ring and lack of hydrogen bond donating capability prevent significant dissolution in water. |

Section 2: Frequently Asked Questions (FAQs)

Q2: I'm trying to dissolve this compound in methanol at room temperature, but it's not working well. Why?

A2: While methanol is a polar solvent, the dissolution of a solid is an equilibrium process that involves overcoming the compound's crystal lattice energy. If the energy released from solvating the molecule is not sufficient to break apart the solid-state interactions at room temperature, solubility will be low. You may need to introduce energy into the system by gentle heating or sonication to facilitate this process.[1]

Q3: When I add my solvent, the solid turns into a sticky oil instead of dissolving. What is happening?

A3: This phenomenon is known as "oiling out." It typically occurs when a solid is heated in a solvent in which it is only sparingly soluble at that temperature. Instead of dissolving, the solid melts into a liquid phase that is immiscible with the solvent, forming an oil. To resolve this, you can either increase the temperature further (if the compound is stable) until a single phase is achieved or, more effectively, switch to a solvent in which the compound has higher solubility at a lower temperature.

Q4: How significantly does temperature impact the solubility of this compound?

A4: For most solids dissolving in liquids, an increase in temperature leads to an increase in solubility.[1][2] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent bonds.[1] Heating provides this energy, shifting the equilibrium towards dissolution.[3] However, be mindful of the compound's stability at elevated temperatures.

Q5: Can I use a co-solvent system to improve solubility for a reaction?

A5: Absolutely. Using a co-solvent is an excellent strategy when a single solvent is inadequate.[4][5] A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to modify its properties and enhance the solubility of a solute.[4] For instance, if your reaction requires a nonpolar solvent like toluene but your this compound won't dissolve, adding a small amount of a polar aprotic solvent like DMF or THF can create a solvent mixture with an intermediate polarity, capable of dissolving both polar and nonpolar reactants.[6]

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides systematic workflows and detailed protocols for overcoming common solubility issues.

Workflow 1: Troubleshooting Poor Dissolution

This workflow provides a logical sequence of steps to take when you encounter a compound that does not readily dissolve.

Caption: A step-by-step decision tree for troubleshooting poor solubility.

Protocol 3.1: Step-by-Step Method for Enhancing Solubility

This protocol details the practical application of the troubleshooting workflow.

Objective: To achieve complete dissolution of this compound.

Materials:

-

This compound

-

Selected solvent

-

Glass vial or flask with a stir bar

-

Vortex mixer

-

Stir plate with heating capability

-

Ultrasonic bath

Procedure:

-

Initial Attempt: To a vial containing a known mass of the compound, add a measured volume of the selected solvent.

-

Mechanical Agitation:

-

Secure the vial and vortex at high speed for 30-60 seconds.

-

Alternatively, place the flask on a magnetic stir plate and stir vigorously for 5-10 minutes.

-

Causality: This step increases the interaction between the solvent and the surface of the solute particles, accelerating the rate of dissolution.

-

-

Gentle Heating:

-

If the solid persists, gently warm the mixture on a hot plate to 40-50°C while stirring. Do not exceed the solvent's boiling point.

-

Causality: Adding thermal energy helps overcome the solute's crystal lattice energy, which is the energy holding the solid together.[1]

-

-

Sonication:

-